

# Heronapyrrole B CAS number and molecular formula

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## Compound of Interest

Compound Name: *Heronapyrrole B*

Cat. No.: *B10821407*

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## In-Depth Technical Guide to Heronapyrrole B

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Heronapyrrole B** is a member of the rare class of farnesylated 2-nitopyrrole natural products. First identified from a marine-derived *Streptomyces* sp. (CMB-M0423), it has garnered significant interest within the scientific community for its unique chemical structure and biological activity. This technical guide provides a comprehensive overview of **Heronapyrrole B**, focusing on its chemical properties, biosynthesis, and potential as a fungistatic agent.

### Chemical and Physical Properties

While a specific CAS (Chemical Abstracts Service) Registry Number for **Heronapyrrole B** is not publicly available, its molecular structure and formula have been characterized through spectroscopic analysis and comparison with related compounds in the heronapyrrole family.

Table 1: Physicochemical Properties of **Heronapyrrole B**

Property	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>30</sub> N <sub>2</sub> O <sub>5</sub>	Inferred from structural analysis and comparison with Heronapyrrole C
Chemical Class	Farnesylated 2-nitropyrrole	[1][2]
Biological Activity	Fungistatic	[3]
Producing Organism	Streptomyces sp. (CMB-M0423)	[1][2]

## Structure and Spectroscopic Data

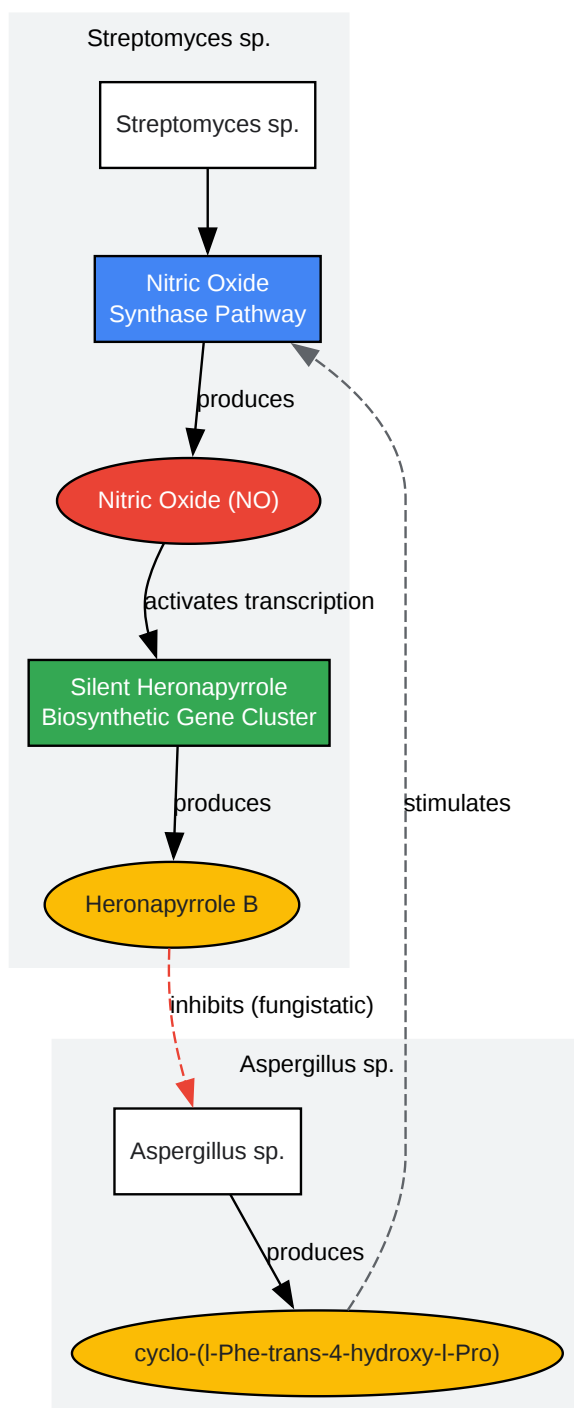
The structure of **Heronapyrrole B** features a pyrrole ring substituted with a nitro group at the 2-position and a partially oxidized farnesyl chain at the 4-position. The detailed stereochemistry has been a subject of synthetic studies aimed at elucidating the absolute configurations of the entire heronapyrrole family.

While specific NMR data for **Heronapyrrole B** is not detailed in the readily available literature, its structural elucidation was achieved through detailed spectroscopic analysis in conjunction with the characterization of co-isolated analogs, Heronapyrroles A and C.

## Biosynthesis and Regulation

A fascinating aspect of **Heronapyrrole B** is the regulation of its production, which involves a unique inter-kingdom chemical communication. The biosynthetic gene cluster for heronapyrroles is typically silent in *Streptomyces* sp. when cultured alone. Its activation is triggered by a specific metabolite produced by a co-isolated fungus, *Aspergillus* sp.

The fungal metabolite, cyclo-(l-Phe-trans-4-hydroxy-l-Pro), acts as a chemical cue, stimulating the *Streptomyces* to produce nitric oxide (NO). This endogenously produced NO then serves as a signaling molecule to activate the transcription of the previously silent **heronapyrrole** biosynthetic gene cluster, leading to the production and secretion of **Heronapyrrole B**.



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Caption: Signaling pathway for **Heronapyrrole B** production.

## Biological Activity and Mechanism of Action

**Heronapyrrole B** exhibits fungistatic activity, meaning it inhibits the growth of fungi without killing them. This activity has been demonstrated against the co-isolated *Aspergillus* sp., highlighting its role as a chemical defense molecule in the microbial ecosystem from which it was discovered.

The precise molecular mechanism of its fungistatic action is an area of ongoing research. However, it is hypothesized that the nitro-substituted pyrrole moiety, a rare feature in natural products, plays a crucial role in its biological activity.

Table 2: Biological Activity of **Heronapyrrole B**

Target Organism	Activity	Notes	Source
<i>Aspergillus</i> sp. (co-isolate)	Fungistatic	Demonstrates ecological role in microbial interactions.	

## Experimental Protocols

### Isolation of Heronapyrrole B

The production of **Heronapyrrole B** can be induced by co-culturing *Streptomyces* sp. (CMB-M0423) with *Aspergillus* sp. or by treating the *Streptomyces* culture with cyclo-(l-Phe-trans-4-hydroxy-l-Pro).

A general protocol for the extraction of heronapyrroles from the culture broth of *Streptomyces* sp. involves the following steps:

- Inoculate a suitable liquid medium (e.g., M1 marine broth) with a starter culture of *Streptomyces* sp. CMB-M0423.
- Incubate the culture under appropriate conditions (e.g., 27°C with shaking at 190 rpm) for a specified period (e.g., 7 days).
- Extract the culture broth with an organic solvent such as ethyl acetate.

- Combine the organic phases and concentrate under reduced pressure to obtain a crude extract.
- The crude extract can then be subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), for the purification of **Heronapyrrole B**.

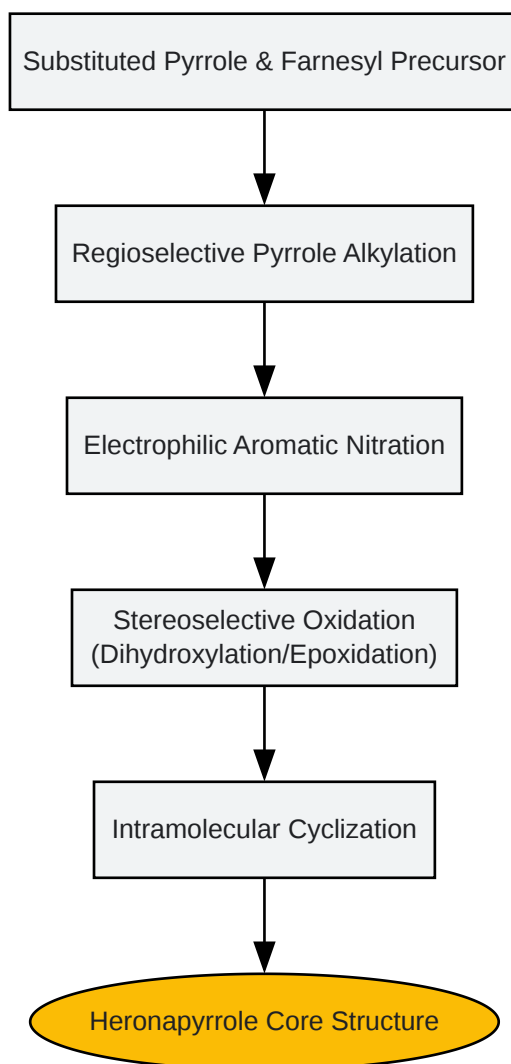
## Fungistatic Activity Assay

The fungistatic activity of **Heronapyrrole B** can be assessed using a broth microdilution assay.

- Prepare a stock solution of **Heronapyrrole B** in a suitable solvent (e.g., DMSO).
- Serially dilute the stock solution to obtain a range of concentrations.
- Inoculate a 96-well microtiter plate containing a suitable fungal growth medium with a standardized suspension of fungal spores (e.g., *Aspergillus* sp.).
- Add the different concentrations of **Heronapyrrole B** to the wells.
- Incubate the plate under conditions suitable for fungal growth.
- Measure the optical density of each well spectrophotometrically to determine the extent of fungal growth inhibition.

## Synthesis of Heronapyrroles

The total synthesis of heronapyrroles is a complex challenge due to the stereochemistry of the farnesyl side chain and the regioselective introduction of the nitro group onto the pyrrole core. Synthetic efforts have primarily focused on Heronapyrrole C, providing valuable insights into the stereochemical assignments of the entire family. These synthetic routes often involve key steps such as regioselective pyrrole alkylation, electrophilic nitration, and stereoselective dihydroxylation and epoxidation reactions.



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Caption: General synthetic workflow for heronapyrroles.

## Conclusion and Future Perspectives

**Heronapyrrole B** represents a compelling example of the chemical diversity found in marine microorganisms and the intricate chemical ecology that governs their interactions. The discovery of its unique biosynthetic induction mechanism opens new avenues for natural product discovery by activating silent gene clusters. Further research into the total synthesis of **Heronapyrrole B** and the elucidation of its precise mechanism of fungistatic action will be crucial for evaluating its potential as a lead compound in the development of novel antifungal agents. The study of the nitric oxide-mediated signaling pathway in *Streptomyces* also provides a deeper understanding of bacterial secondary metabolism and its regulation.

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